2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound (CAS: 1310384-94-1) is a pyridine derivative functionalized with methoxy, methyl, nitro, and a pinacol boronate ester at positions 2, 4, 3, and 5, respectively. Its molecular formula is C₁₃H₁₉BN₂O₅, with a molecular weight of 294.12 g/mol . The nitro group at position 3 is a strong electron-withdrawing substituent, enhancing the reactivity of the boronate ester in cross-coupling reactions like Suzuki-Miyaura couplings. This compound serves as a critical intermediate in pharmaceuticals and materials science due to its versatile reactivity .
Properties
IUPAC Name |
2-methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O5/c1-8-9(7-15-11(19-6)10(8)16(17)18)14-20-12(2,3)13(4,5)21-14/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSQJVUWDRQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694505 | |
| Record name | 2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-94-1 | |
| Record name | 2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alternative Nitration Routes
In a related streptonigrin synthesis, nitration of a methoxy-substituted pyridone using concentrated in achieved regioselective nitro placement. Adapting this, 2-methoxy-4-methylpyridine could undergo nitration under strongly acidic conditions to yield 3-nitro-2-methoxy-4-methylpyridine. However, competing para/ortho nitration remains a challenge, necessitating rigorous temperature control (-10°C to 0°C) and stoichiometric optimization.
Bromination and Miyaura Borylation
Bromination of 3-Nitro-2-methoxy-4-methylpyridine
Once nitrated, bromination at position 5 is critical. Search result demonstrates bromination using -bromosuccinimide (NBS) in tetrahydrofuran (THF) at -78°C, achieving regiospecificity. Applied here, 3-nitro-2-methoxy-4-methylpyridine treated with NBS in THF at low temperatures would yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.
Miyaura Borylation
The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install the boronate ester. Search result provides optimized conditions:
| Condition | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| A | Pd(dppf)Cl₂ | KOAc | DMF | 80°C, 24 h | 67% |
| B | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 120°C, 20 min | 72% |
| C | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80°C, 12 h | 76% |
Key observations :
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Microwave irradiation (Condition B) reduces reaction time but requires specialized equipment.
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Prolonged heating (Condition C) improves yield without side reactions like ester hydrolysis.
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Potassium acetate (KOAc) in DMF (Condition A) avoids aqueous conditions, simplifying workup.
Alternative Pathway: Boronate Installation Prior to Nitration
Synthesis of 5-Borylated-2-methoxy-4-methylpyridine
An alternative route involves Miyaura borylation of 5-bromo-2-methoxy-4-methylpyridine before nitration. However, nitro groups are incompatible with palladium catalysts, necessitating post-borylation nitration.
Nitration of Boronate-Substituted Pyridine
Nitrating 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine requires mild conditions to preserve the boronate ester. A mixture of fuming and at 0°C could achieve selective nitration at position 3, though this remains speculative without explicit literature support.
Hazard Mitigation and Practical Considerations
Purification and Characterization
Final purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity (>95%). Characterization by NMR and ESI-MS (Search result) confirms structure:
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NMR (CDCl₃): δ 8.03 (1H, m), 7.80 (1H, m), 3.94 (3H, s), 2.22 (3H, s), 1.36 (12H, s).
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ESI-MS: m/z 294.11 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling and reduction reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Reducing Agents: Hydrogen gas, sodium borohydride, or other suitable agents for nitro group reduction.
Major Products
Coupling Products: Various biaryl or vinyl-aryl compounds.
Reduction Products: Amino-substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
2-Methoxy-4-methyl-3-nitro-5-(pinacol boronate)pyridine (Target Compound)
- Key features : Nitro (electron-withdrawing), methyl (electron-donating), and methoxy (electron-donating) groups.
- Reactivity : The nitro group activates the boronate ester for cross-coupling reactions and provides a site for further functionalization (e.g., reduction to an amine) .
2-Isopropoxy-4-methyl-5-(pinacol boronate)pyridine ()
- Molecular formula: C₁₅H₂₄BNO₃.
- Key differences : Replaces nitro and methoxy with isopropoxy.
- Impact : The electron-donating isopropoxy group reduces boronate reactivity compared to the nitro-substituted target compound. The bulkier isopropoxy group may also increase steric hindrance in reactions .
2-Methanesulfonyl-5-(pinacol boronate)pyridine ()
- Molecular formula: C₁₂H₁₆BNO₄S.
- Key differences : Methanesulfonyl group replaces nitro and methoxy.
2-(Difluoromethoxy)-5-(pinacol boronate)pyridine ()
Structural and Physical Properties
Notes:
- The nitro group in the target compound lowers electron density at the boronate site, favoring oxidative addition in palladium-catalyzed couplings .
- Chloro substituents (e.g., in CAS 2369772-11-0) act as leaving groups, enabling nucleophilic aromatic substitution (SNAr), a pathway unavailable to the nitro-substituted target .
Stability and Reactivity
- Hydrolytic Stability : The target’s nitro group stabilizes the boronate ester against hydrolysis compared to electron-donating substituents (e.g., methoxy) .
- Thermal Stability : Nitro-containing compounds may decompose under high temperatures, whereas chloro or methoxy analogues are more thermally robust .
Biological Activity
2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyridine ring substituted with a methoxy group, a nitro group, and a boron-containing moiety. Its molecular formula is C15H22BNO4.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 287.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 120 °C at 228 mmHg |
| Density | 0.97 g/cm³ |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The nitro group is often associated with bioactivity due to its potential to undergo reduction in biological systems, leading to reactive intermediates that can affect cellular processes.
Antiproliferative Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, modifications to the methyl and methoxy substituents have been shown to enhance the potency against specific cancer types.
Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines (e.g., HL-60 and U937), it was found that compounds with similar structures exhibited IC50 values ranging from 0.56 µM to over 10 µM depending on the specific modifications made to the structure. The presence of both methoxy and nitro groups was crucial for enhancing activity against these cell lines .
Study 2: Mechanism Exploration
Another investigation focused on the mechanisms through which these compounds induce apoptosis in cancer cells. The results indicated that treatment with the compound led to increased caspase-3 activation, suggesting an apoptotic pathway triggered by the compound's interaction with cellular components .
Biological Assays
The compound has been subjected to various biological assays to evaluate its pharmacological properties:
Table 2: Summary of Biological Assays
Q & A
Q. What synthetic strategies are effective for preparing 2-Methoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. Key steps include:
- Borylation : Introduce the dioxaborolane group at the pyridine ring’s 5-position using Pd-catalyzed coupling with bis(pinacolato)diboron under inert atmosphere (e.g., argon) .
- Functionalization : Install methoxy, methyl, and nitro groups via sequential substitution or nitration reactions. For example, nitration at the 3-position may require controlled HNO₃/H₂SO₄ conditions to avoid over-oxidation .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Chromatography : Confirm purity via HPLC or GC (e.g., >98% purity by GC titration) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C2, nitro at C3) through characteristic shifts (e.g., nitro groups deshield adjacent protons) .
- IR : Identify B-O (∼1350 cm⁻¹) and nitro (∼1520 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 334.15) .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of the boronate ester in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the pyridine ring , reducing the boronate’s nucleophilicity. To optimize coupling:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate electron-deficient aryl boronate esters .
- Base Optimization : Employ Cs₂CO₃ or K₃PO₄ to enhance transmetallation efficiency .
- Microwave-Assisted Reactions : Shorten reaction times (e.g., 140°C for 10 min) to minimize decomposition of the nitro group .
Q. What computational methods aid in predicting the compound’s stability and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(2d,p) to optimize geometry and analyze frontier molecular orbitals (FMOs). The LUMO often localizes on the nitro group, indicating electrophilic reactivity .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts from nitro groups) to predict crystal packing and stability .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., boron center for nucleophilic attack) .
Q. How can crystallographic challenges during X-ray analysis of this compound be addressed?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation for high-resolution data, especially if the nitro group causes disorder .
- Refinement Tools : Use OLEX2 or SHELXL for structure solution, incorporating restraints for boron-oxygen bonds to improve refinement accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
